Levoxadrol
Overview
Description
Levoxadrol is an active enantiomer of dexoxadrol . It’s an inhibitor of the phencyclidine (PCP) receptor . It acts by producing morphine-like antinociception and sedation, relieving pain without the loss of consciousness .
Synthesis Analysis
The synthesis of Levoxadrol is related to the synthesis of dexoxadrol and its bioisosteres . The main approaches to the synthesis and structural relationship to natural alkaloids 1-(2-Piperidyl)ethane-1,2-diol, which is a key product in the synthesis of most structural analogues of dex-oxadrol, is structurally similar to alkaloids from the plants .Molecular Structure Analysis
Levoxadrol has a chemical formula of C20H23NO2 . Its exact mass is 309.17 and its molecular weight is 309.409 . The elemental analysis shows that it contains 77.64% Carbon, 7.49% Hydrogen, 4.53% Nitrogen, and 10.34% Oxygen .Scientific Research Applications
Phencyclidine-Like Properties : Research has shown that Levoxadrol, along with other dioxadrols, exhibits properties similar to phencyclidine (PCP). Studies have been conducted to understand the behavioral, biochemical, and chemical configurations necessary for these PCP-like properties. This research is significant in comprehending how such compounds interact with the brain and their potential implications in neuroscience and pharmacology.
Effects on Spinal Neurons : Another area of research involves the examination of the effects of Levoxadrol on the excitation of spinal neurons. This includes its impact on amino acid-induced excitation in the mammalian spinal cord. Understanding these effects is crucial for grasping the broader implications of Levoxadrol in neurological functions and potentially in the development of treatments for various neurological conditions.
Comparative Studies with Other Compounds : Levoxadrol has also been compared with other compounds like dexoxadrol and MK-801 in terms of their effects on body temperature in rats. Such comparative studies are essential to discern the unique pharmacological profiles of these compounds and their potential therapeutic applications or side effects.
Safety and Hazards
properties
IUPAC Name |
(2R)-2-[(4R)-2,2-diphenyl-1,3-dioxolan-4-yl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-3-9-16(10-4-1)20(17-11-5-2-6-12-17)22-15-19(23-20)18-13-7-8-14-21-18/h1-6,9-12,18-19,21H,7-8,13-15H2/t18-,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKAMARNFGKMLC-MOPGFXCFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@H](C1)[C@@H]2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801023588 | |
Record name | (-)-2-(2,2-Diphenyl-1,3-dioxolan-4-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801023588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4792-18-1 | |
Record name | Levoxadrol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004792181 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (-)-2-(2,2-Diphenyl-1,3-dioxolan-4-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801023588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LEVOXADROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/811X558HU0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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